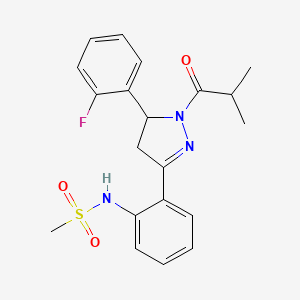

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-fluorophenyl substituent, an isobutyryl group, and a methanesulfonamide moiety. Pyrazoline scaffolds are widely studied in medicinal chemistry due to their bioactivity, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

属性

IUPAC Name |

N-[2-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORZBPJVWTZJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 403.47 g/mol. Its structure includes a sulfonamide functional group, which is associated with various biological activities, particularly antibacterial and anti-inflammatory properties. The presence of the fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets.

Potential Therapeutic Applications

Case Studies and Experimental Data

-

In Vitro Studies :

- Preliminary studies indicate that sulfonamide-pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown promising results in inhibiting tumor cell proliferation in vitro.

-

Molecular Docking Studies :

- Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. Results suggest that it may interact favorably with proteins involved in inflammation and cancer progression.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methylphenyl)methanesulfonamide | Structure | Simpler structure, lacks fluorine |

| 4-Amino-N-benzenesulfonamide | Structure | Known antibacterial properties |

| N-[2-(4-chlorophenyl)-2-methylpropanoyl]-methanesulfonamide | Structure | Contains a chlorinated phenyl group |

The comparative analysis highlights the unique structural features of N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, which may contribute to enhanced biological activity compared to simpler sulfonamides.

相似化合物的比较

Comparison with Structural Analogs

Key Structural Differences

The closest analog identified is N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CCG-28511, CAS 851719-26-1) . While both compounds share a dihydropyrazole core, isobutyryl group, and methanesulfonamide substituent, critical differences include:

- Substituent on the phenyl ring : The target compound has a 2-fluorophenyl group, whereas CCG-28511 features a 2-methylphenyl group.

- Position of substitution : The fluorophenyl group in the target compound may alter electronic properties and steric effects compared to the methyl-substituted analog.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Fluorine vs. In contrast, the 2-methylphenyl group increases lipophilicity and may improve membrane permeability .

- Crystallographic Insights : SHELXL refinements of similar compounds suggest that fluorine substituents reduce torsional flexibility in the phenyl ring due to stronger C–F dipole interactions, whereas methyl groups allow greater rotational freedom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。